molecular formula C14H18N2O4S4 B4073687 2,5-dimethyl-1,4-bis(2-thienylsulfonyl)piperazine

2,5-dimethyl-1,4-bis(2-thienylsulfonyl)piperazine

Cat. No. B4073687
M. Wt: 406.6 g/mol
InChI Key: QPERQSWQFQLREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-1,4-bis(2-thienylsulfonyl)piperazine, commonly known as DTSP, is a chemical compound that has gained attention due to its potential applications in scientific research. DTSP is a piperazine derivative that has been synthesized and studied for its unique properties and mechanism of action.

Mechanism of Action

DTSP acts as a covalent modifier of proteins by forming a stable adduct with cysteine residues. This modification can result in changes to protein conformation, activity, and interactions with other proteins.
Biochemical and Physiological Effects:
DTSP has been shown to have a wide range of biochemical and physiological effects depending on the protein target. For example, DTSP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. DTSP has also been shown to modulate the activity of the membrane transporter P-glycoprotein, which plays a role in drug resistance.

Advantages and Limitations for Lab Experiments

One advantage of using DTSP in lab experiments is its ability to selectively modify proteins, allowing for the study of specific protein targets. However, DTSP can also have off-target effects and may not be suitable for all protein targets. Additionally, the covalent modification of proteins by DTSP can make it difficult to study the effects of reversible protein modifications.

Future Directions

Future research on DTSP could focus on identifying new protein targets and developing more selective DTSP derivatives. Additionally, DTSP could be used in combination with other compounds to study complex protein interactions and signaling pathways.

Scientific Research Applications

DTSP has been used in various scientific research applications due to its ability to selectively bind to proteins and modify their function. DTSP has been studied in the context of protein-protein interactions, enzyme activity, and membrane transport.

properties

IUPAC Name

2,5-dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S4/c1-11-9-16(24(19,20)14-6-4-8-22-14)12(2)10-15(11)23(17,18)13-5-3-7-21-13/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERQSWQFQLREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1S(=O)(=O)C2=CC=CS2)C)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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